1-({1-[2-(Naphthalen-1-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
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Overview
Description
1-({1-[2-(Naphthalen-1-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, an azetidine ring, and a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-[2-(Naphthalen-1-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the naphthalene derivative. The naphthalene ring is first functionalized to introduce the acetyl group, followed by the formation of the azetidine ring through cyclization reactions. The final step involves the coupling of the azetidine derivative with pyrrolidine-2,5-dione under specific reaction conditions, such as the use of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-({1-[2-(Naphthalen-1-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione moiety can be reduced to form corresponding alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthalene ring yields naphthoquinone derivatives, while reduction of the pyrrolidine-2,5-dione moiety results in alcohols.
Scientific Research Applications
1-({1-[2-(Naphthalen-1-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-({1-[2-(Naphthalen-1-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The naphthalene ring can engage in π-π interactions, while the azetidine and pyrrolidine-2,5-dione moieties can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Naphthoic acid: Shares the naphthalene ring but lacks the azetidine and pyrrolidine-2,5-dione moieties.
2-Naphthaleneacetic acid: Similar naphthalene structure with an acetic acid group instead of the azetidine and pyrrolidine-2,5-dione moieties.
9-Anthracenecarboxylic acid: Contains an anthracene ring, which is structurally similar to naphthalene but with additional fused rings.
Uniqueness
1-({1-[2-(Naphthalen-1-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is unique due to its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-18-8-9-19(24)22(18)13-14-11-21(12-14)20(25)10-16-6-3-5-15-4-1-2-7-17(15)16/h1-7,14H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBPPWMKJPWZNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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